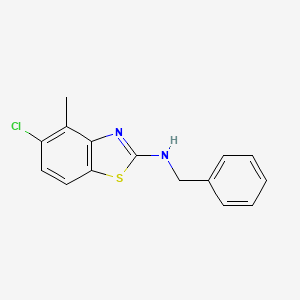

N-benzyl-5-chloro-4-methyl-1,3-benzothiazol-2-amine

Description

Properties

IUPAC Name |

N-benzyl-5-chloro-4-methyl-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2S/c1-10-12(16)7-8-13-14(10)18-15(19-13)17-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWQKFNGRFQUNTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1N=C(S2)NCC3=CC=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Benzothiazole Formation

The synthesis of benzothiazole derivatives generally begins with the formation of the benzothiazole ring system, which can be achieved by condensation of 2-aminothiophenol with appropriate aldehydes or substituted aromatic compounds.

Condensation of 2-aminothiophenol with aldehydes : This is a widely used method where 2-aminothiophenol reacts with aromatic aldehydes under mild conditions, often facilitated by catalysts or ultrasonic irradiation to enhance yield and reduce reaction time. For example, ultrasonic irradiation at room temperature for about 20 minutes yields benzothiazole derivatives in 65–83% yield without the need for solvents or catalysts, making it an efficient and green method.

Catalyst-assisted synthesis : Various nanoparticles such as nickel oxide nanorods, zinc oxide-beta zeolite, cobalt oxide nanoflakes, and others have been employed as catalysts to improve the reaction efficiency and yield. These catalysts enable reactions to proceed under milder conditions and shorter times, often in ethanol or neat conditions.

| Catalyst Type | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| NiO Nanorods | Ethanol | 60°C | 4 h | ~92 | Nanoparticle catalyst |

| ZnO-beta zeolite | Ethanol | Reflux | 1-2 h | High | Heterogeneous, reusable catalyst |

| Co3O4 Nanoflakes | Ethanol/Neat | RT/60°C | 5-30m | 48-95 | Efficient catalyst for fast reaction |

N-Benzylation of the Benzothiazol-2-amine

The critical step for preparing N-benzyl-5-chloro-4-methyl-1,3-benzothiazol-2-amine is the N-benzylation of the 2-amine group on the benzothiazole ring.

Nucleophilic substitution with benzyl halides : The primary amine on the benzothiazole ring can be alkylated by benzyl bromide or benzyl chloride in the presence of a base such as potassium carbonate. This reaction is typically carried out in polar aprotic solvents like acetonitrile under reflux conditions.

Typical procedure : The benzothiazol-2-amine derivative (with 5-chloro and 4-methyl groups) is dissolved in acetonitrile with potassium carbonate as the base. Benzyl bromide is added dropwise slowly (e.g., 1 drop every 5 seconds) to control the reaction rate. The mixture is refluxed for 6–7 hours with monitoring by thin-layer chromatography (TLC). After completion, the reaction mixture is cooled, solvent evaporated under reduced pressure, and the product extracted with ethyl acetate and washed with saturated sodium chloride solution. The organic layer is dried over sodium sulfate and purified by column chromatography.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Starting material | 5-chloro-4-methyl-1,3-benzothiazol-2-amine | Prepared or purchased |

| Base | Potassium carbonate (K2CO3) | Neutralizes HBr formed |

| Alkylating agent | Benzyl bromide | Added dropwise to control rate |

| Solvent | Acetonitrile | Polar aprotic solvent |

| Temperature | Reflux (approx. 80°C) | Ensures reaction completion |

| Reaction time | 6–7 hours | Monitored by TLC |

| Workup | Extraction with ethyl acetate, drying over Na2SO4 | Purification by column chromatography |

Alternative Synthetic Routes and Intermediates

While direct N-benzylation is the most straightforward approach, other methods involving intermediate formation have been reported for related benzothiazole derivatives:

A patent describes a method involving condensation of 5-chloro-4-amino-1,3-benzothiazole derivatives with N,N-dimethyldichloromethyleneammonium chloride to form α-chloroformamidine intermediates, which upon treatment with ethylenediamine and acid hydrolysis yield functionalized benzothiazole amines. Although this method is more complex and aimed at producing imidazoline derivatives, it illustrates the utility of intermediate functionalization in benzothiazole chemistry.

Other benzothiazole derivatives have been synthesized via condensation reactions involving acetic acid, bromine, ammonium thiocyanate, and subsequent substitution reactions, but these are less directly related to the target N-benzyl compound.

Summary Table of Key Preparation Steps for this compound

| Step No. | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Benzothiazole ring formation | 2-aminothiophenol + substituted aldehyde, catalyst (e.g., NiO NRs), EtOH, reflux or ultrasonic irradiation | Formation of 5-chloro-4-methyl-benzothiazole core |

| 2 | N-benzylation | Benzyl bromide, K2CO3, acetonitrile, reflux 6–7 h | N-benzyl substitution at 2-amino position |

| 3 | Purification | Extraction with ethyl acetate, drying, column chromatography | Isolation of pure this compound |

Chemical Reactions Analysis

Types of Reactions

N-benzyl-5-chloro-4-methyl-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the benzyl group or the chlorine atom can be replaced by other nucleophiles.

Oxidation and Reduction: The benzothiazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in solvents like DMF or DMSO.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzothiazole derivatives, while coupling reactions can produce biaryl compounds with diverse functional groups .

Scientific Research Applications

Synthesis of N-benzyl-5-chloro-4-methyl-1,3-benzothiazol-2-amine

The synthesis of benzothiazole derivatives typically involves various chemical reactions such as:

- Knoevenagel Condensation : This method allows for the formation of carbon-carbon bonds and is often used to synthesize substituted benzothiazole derivatives.

- Biginelli Reaction : A multi-component reaction that can yield benzothiazole derivatives with diverse substituents.

- Microwave Irradiation : This technique enhances the efficiency of reactions and can be applied to the synthesis of benzothiazole compounds.

Recent studies have demonstrated that modifications in the benzothiazole structure can significantly impact biological activity, making it a focal point for drug development .

Biological Activities

This compound has been evaluated for various biological activities:

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported to be in the low micromolar range .

Anticancer Potential

Benzothiazole derivatives have been investigated for their anticancer properties. Studies have shown that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, certain derivatives have demonstrated IC50 values lower than standard chemotherapy agents against specific cancer cell lines .

Antitubercular Activity

Recent advancements highlight the potential of benzothiazole derivatives in combating tuberculosis. The structural modifications of these compounds have led to enhanced potency against Mycobacterium tuberculosis, with some derivatives exhibiting better binding affinity to target proteins involved in bacterial metabolism .

Case Studies and Research Findings

Several studies provide insights into the efficacy and mechanisms of action of this compound and its derivatives:

Mechanism of Action

The mechanism of action of N-benzyl-5-chloro-4-methyl-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit certain enzymes or proteins, leading to its therapeutic effects. For example, it may target enzymes involved in bacterial cell wall synthesis, thereby exhibiting antibacterial activity .

Comparison with Similar Compounds

Substituent Variations on the Benzothiazole Core

The benzothiazole scaffold allows for diverse substitutions, which significantly influence biological activity and physicochemical properties. Below is a comparison of key derivatives:

Key Observations :

Variations in the Amine Substituent

The nature of the amine substituent at the 2-position critically impacts solubility and target interactions:

Key Observations :

Pharmacological and Physicochemical Properties

- Binding Affinity : Fragments like 4-chloro-1,3-benzothiazol-2-amine (4MSH) exhibit moderate desolvation penalties and stacking interactions in PDE-10-A inhibition studies, suggesting that chloro substituents are favorable for target engagement .

- Synthesis Methods : Derivatives such as CBK277757 are synthesized via coupling reactions between activated carboxylic acids (e.g., 5-nitrofuran-2-carboxylic acid) and benzothiazol-2-amine precursors . This method may be applicable to the target compound’s synthesis.

- Spectroscopic Data : Oxazole analogs (e.g., ) show distinct ¹H/¹³C NMR and IR spectra, which can guide structural elucidation of benzothiazole derivatives despite core differences .

Biological Activity

N-benzyl-5-chloro-4-methyl-1,3-benzothiazol-2-amine is a compound belonging to the benzothiazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article aims to provide an in-depth analysis of the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential.

Synthesis

The synthesis of this compound typically involves various synthetic pathways that include reactions such as nucleophilic substitution and condensation reactions. The compound can be synthesized from 5-chloro-4-methyl-1,3-benzothiazol-2-amine by reacting it with benzyl chloride in the presence of a base.

Anticancer Activity

Numerous studies have reported the anticancer properties of benzothiazole derivatives, including this compound. The compound has shown significant cytotoxic effects against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.91 | |

| HCT116 (Colon Cancer) | 9.94 | |

| A549 (Lung Cancer) | 6.21 |

The mechanism of action appears to involve the inhibition of key signaling pathways related to cancer cell proliferation and survival, particularly through the inhibition of kinases such as BRAF and VEGFR-2 .

Antimicrobial Activity

Benzothiazole derivatives have been extensively studied for their antimicrobial properties. This compound has demonstrated potent activity against various bacterial strains. In vitro studies indicated:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 15.0 µM | |

| Escherichia coli | 20.0 µM |

These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents.

Antidiabetic Activity

Recent research has also highlighted the potential antidiabetic effects of benzothiazole derivatives. Compounds similar to this compound have been shown to inhibit enzymes involved in glucose metabolism, thus potentially aiding in diabetes management .

Case Studies

- Anticancer Efficacy : In a study conducted by Singh et al., various benzothiazole derivatives were synthesized and evaluated for their anticancer properties. Among these, N-benzyl derivatives showed enhanced cytotoxicity against multiple cancer cell lines compared to standard treatments like sorafenib .

- Antimicrobial Properties : Gurram and Azam's research on novel benzothiazole analogues revealed that compounds with similar structural features exhibited significant antibacterial activity against resistant strains of bacteria .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-benzyl-5-chloro-4-methyl-1,3-benzothiazol-2-amine?

- Methodology : The compound can be synthesized via condensation reactions. For example, thiazole derivatives are often prepared by reacting substituted anilines with thiourea derivatives in the presence of chlorinating agents. A typical protocol involves reacting 5-chloro-4-methyl-1,3-benzothiazol-2-amine with benzyl halides under basic conditions (e.g., triethylamine in dioxane) to introduce the benzyl group . Purification is achieved via recrystallization from ethanol-DMF mixtures .

- Key Considerations : Monitor reaction progress using TLC and optimize stoichiometry to minimize byproducts like unsubstituted amines or over-alkylated products.

Q. How is the compound characterized structurally?

- Methodology : Use spectroscopic techniques:

- IR Spectroscopy : Identify NH stretching (~3140 cm⁻¹) and C=N/C-Cl bonds (1621 cm⁻¹, 693 cm⁻¹) .

- NMR : Aromatic protons appear as multiplet signals between δ 6.46–8.2 ppm, while the benzyl group’s CH₂ protons resonate as a singlet near δ 4.21 ppm .

- Mass Spectrometry : Confirm molecular weight via FABMS (e.g., m/z 466 for analogs) .

Q. What solvent systems are optimal for solubility and stability?

- Methodology : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) or chlorinated solvents (CHCl₃). Stability tests under varying pH and temperature (e.g., 25°C vs. 40°C) reveal degradation via hydrolysis of the benzothiazole ring in acidic conditions .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in spectral vs. computational structural models?

- Methodology : Perform single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement). For example, hydrogen-bonding interactions (e.g., N–H⋯N or C–H⋯O) stabilize molecular packing . Compare experimental bond lengths (e.g., C–C = 1.39 Å) with DFT-calculated values to validate accuracy .

- Case Study : A related benzothiazole analog showed centrosymmetrical dimers via N1–H1⋯N2 interactions, which were missed in NMR analysis but confirmed via SCXRD .

Q. What strategies optimize the compound’s bioactivity in anticancer assays?

- Methodology :

- Structure-Activity Relationship (SAR) : Modify substituents on the benzyl group (e.g., electron-withdrawing groups like -NO₂ or -CF₃) to enhance cytotoxicity. Test against HCT-116, HCT15, and HT29 colon cancer cell lines using MTT assays .

- Mechanistic Studies : Evaluate inhibition of key enzymes (e.g., PFOR in anaerobic metabolism) via enzyme-linked assays .

Q. How do reaction conditions influence regioselectivity in benzothiazole functionalization?

- Methodology : Compare cyclization methods:

- Phosphorus Oxychloride (POCl₃) : Promotes cyclization at 120°C but may lead to chloro-byproducts .

- Microwave-Assisted Synthesis : Reduces reaction time (30 min vs. 12 h) and improves yield (85% vs. 60%) for analogs .

Q. What analytical approaches validate purity for in vivo studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.